3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 923513-36-4
VCID: VC4251741
InChI: InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2
SMILES: C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Molecular Formula: C22H26FN7O
Molecular Weight: 423.496

3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

CAS No.: 923513-36-4

Cat. No.: VC4251741

Molecular Formula: C22H26FN7O

Molecular Weight: 423.496

* For research use only. Not for human or veterinary use.

3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one - 923513-36-4

Specification

CAS No. 923513-36-4
Molecular Formula C22H26FN7O
Molecular Weight 423.496
IUPAC Name 3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2
Standard InChI Key VSFPOUHRGQKASK-UHFFFAOYSA-N
SMILES C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F

Introduction

Overview of the Compound

IUPAC Name: 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

CAS Number: 923513-36-4

Molecular Formula: C22H26FN7O

Molecular Weight: 423.5 g/mol

The compound features a cyclopentyl group, a piperazine moiety, and a triazolopyrimidine derivative, which are crucial for its biological interactions.

PropertyValue
CAS Number923513-36-4
Molecular FormulaC22H26FN7O
Molecular Weight423.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis of the Compound

The synthesis of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves several key steps:

Synthetic Routes

  • Formation of the Triazolopyrimidine Core: Cyclization of appropriate precursors under conditions favoring the formation of the triazolopyrimidine ring system.

  • Introduction of the Fluorophenyl Group: Achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

  • Attachment of the Piperazine Ring: Introduced through nucleophilic substitution reactions where a suitable leaving group on the triazolopyrimidine core is displaced by piperazine.

  • Cyclopentyl Group Addition: Added via alkylation reactions using cyclopentyl halides under basic conditions.

  • Final Coupling: Involves coupling the intermediate with propanone derivatives to complete the compound.

Industrial Production Methods

For industrial applications, optimization of these synthetic routes is essential to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., solvent-free reactions) may enhance efficiency.

Biological Activity

The biological activity of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has garnered attention for its potential therapeutic applications:

Mechanisms of Action

The compound's biological effects are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: Similar compounds have shown inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), essential for pyrimidine synthesis in pathogens such as Plasmodium falciparum, which causes malaria.

  • Neuroprotective Effects: The triazolopyrimidine framework has been explored for neuroprotective properties in models of tauopathies and Alzheimer's disease due to its ability to stabilize microtubules.

Case Studies

Research has indicated that compounds with similar structures exhibit promising results in preclinical studies targeting various diseases including cancer and neurological disorders.

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